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Compound Name:
bjpyridine

Cat. No.: B1393270

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxy-1H-
pyrazolo[4,3-b]pyridine

Abstract

5-Methoxy-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound of significant interest in
medicinal chemistry and drug discovery. As a derivative of the pyrazolopyridine scaffold, it
serves as a crucial building block for the synthesis of molecules with diverse biological
activities, including potential applications as kinase inhibitors and agents targeting the central
nervous system.[1][2][3] Understanding the fundamental physicochemical properties of this
core structure is paramount for designing novel therapeutic agents with optimized absorption,
distribution, metabolism, and excretion (ADME) profiles. This guide provides a comprehensive
analysis of the key physicochemical parameters of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine,
offers detailed experimental protocols for their determination, and discusses the implications of
these properties in the context of modern drug development.

Introduction: The Strategic Importance of the
Pyrazolopyridine Scaffold

The fusion of pyrazole and pyridine rings creates a class of bicyclic heteroaromatics known as
pyrazolopyridines. These scaffolds are considered "privileged structures” in medicinal
chemistry due to their ability to form a wide range of interactions with biological targets, such as
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hydrogen bonding and tt-stacking.[4] The pyrazolo[4,3-b]pyridine isomer, in particular, has
been explored for its potential in developing treatments for HIV, cancer, and inflammatory
conditions.[1] The introduction of a methoxy group at the 5-position modulates the electronic
and steric properties of the core, influencing its reactivity, metabolic stability, and target-binding
affinity. A thorough characterization of the physicochemical properties of 5-Methoxy-1H-
pyrazolo[4,3-b]pyridine is the foundational step in leveraging this scaffold for rational drug
design.

Molecular and Structural Properties

The fundamental identity of a compound is defined by its molecular structure and associated
properties. These descriptors are the basis for all further physicochemical analysis.

Caption: Chemical structure of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine.

Table 1: Core Molecular and Structural Identifiers

Property Value Source
CAS Number 52090-71-8 [5][6]
Molecular Formula C7H7NsO [21[7]
Molecular Weight 149.15 g/mol [2]
Monoisotopic Mass 149.05891 Da [7]
Canonical SMILES COC1=NC2=C(C=C1)NN=C2 [7]

UIANJOQZAUCZCR-
InChl Key [718]
UHFFFAOYSA-N

Key Physicochemical Parameters

The interaction of a drug candidate with a biological system is governed by its physicochemical
properties. These parameters dictate its solubility, ability to cross membranes, and metabolic
fate.

Table 2: Summary of Physicochemical Properties
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Parameter

Value (Experimental or
Predicted)

Significance in Drug
Development

Physical State

Solid (predicted)

Affects formulation, handling,

and dissolution rate.

Boiling Point

299.28 °C (at 760 mmHg)

[8]

Density

1.328 g/cm3

[8]

LogP (Lipophilicity)

0.9 (XlogP, predicted)

[7]

Not experimentally determined.

Estimated based on parent

Determines the ionization state

at physiological pH, impacting

pKa (Basicity) . . .
heterocycles (Pyridine: ~5.2, solubility, absorption, and
Pyrazole: ~2.5).[9][10] target binding.
Lipophilicity (LogP)

The partition coefficient (LogP) between octanol and water is a critical measure of a molecule's
lipophilicity. A predicted LogP of 0.9 for 5-Methoxy-1H-pyrazolo[4,3-b]pyridine suggests a
balanced character, indicating it is neither excessively lipophilic nor hydrophilic.[7] This balance
is often a desirable starting point in drug discovery, as it suggests a potential for reasonable
agueous solubility and the ability to permeate biological membranes.

Acidity and Basicity (pKa)

The pKa value defines the pH at which a molecule is 50% ionized. For 5-Methoxy-1H-
pyrazolo[4,3-b]pyridine, the nitrogen atoms in both the pyridine and pyrazole rings can act as
proton acceptors (bases). While an experimental pKa is not available in the literature, the
basicity can be estimated by considering the parent structures. Pyridine has a pKa of
approximately 5.2, while pyrazole is a much weaker base with a pKa of about 2.5.[9][10] The
pyridine nitrogen is therefore the most likely site of protonation. This basic character is critical,
as the molecule's charge state at physiological pH (~7.4) will profoundly affect its solubility,
membrane transport, and potential for ionic interactions with its biological target.

Spectroscopic and Analytical Characterization
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The structural confirmation and purity assessment of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine
rely on standard analytical techniques. While specific spectra for this exact compound are not
publicly detailed, characterization of its derivatives consistently employs methods such as
Nuclear Magnetic Resonance (NMR) spectroscopy (*H and 13C), High-Resolution Mass
Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC) for purity
analysis.[1][11] These methods are essential for verifying the chemical identity and ensuring
the quality of the material used in research and development.

Experimental Protocols

To ensure scientific rigor, predicted values must be confirmed by experimental data. The
following protocols describe standard methodologies for determining key physicochemical
parameters.

Protocol: Determination of Octanol-Water Partition
Coefficient (LogP) via Shake-Flask Method (OECD 107)

This protocol outlines the gold-standard method for LogP determination, providing a direct
measure of a compound's lipophilicity.

e 1. Preparation of Solutions:

o Prepare a stock solution of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine in n-octanol (pre-
saturated with water).

o Prepare several dilutions from the stock solution to create a calibration curve.
e 2. Phase Saturation:

o Mix n-octanol and water (or a suitable buffer like PBS, pH 7.4) in a separatory funnel and
shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate
completely.

o 3. Partitioning:

o In a centrifuge tube, combine a precise volume of the octanol stock solution with a precise
volume of the water/buffer phase.
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o Agitate the tube at a constant temperature (e.g., 25 °C) for a sufficient time to reach
equilibrium (typically 1-2 hours). Ensure agitation is not so vigorous as to cause
emulsification.

4. Phase Separation:

o Centrifuge the sample to ensure a clean separation of the octanol and aqueous layers.
5. Quantification:

o Carefully remove an aliquot from the aqueous phase.

o Determine the concentration of the compound in the agueous phase using a validated
analytical method, such as UV-Vis spectrophotometry or HPLC, against the previously
prepared calibration curve.

o The concentration in the octanol phase is determined by mass balance (initial
concentration minus final aqueous concentration).

6. Calculation:
o Calculate the partition coefficient, P = [Concentration]octanol / [Concentration]water.

o The final value is expressed as LogP = logio(P).
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Caption: Workflow for experimental LogP determination.

Protocol: Spectrophotometric Determination of pKa

This method is effective for compounds with a chromophore that changes upon ionization.

e 1. Buffer Preparation:
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o Prepare a series of buffers with precisely known pH values, spanning a range from ~2
units below to ~2 units above the estimated pKa (e.g., pH 3to 7).

e 2. Sample Preparation:

o Prepare a stock solution of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine in a suitable solvent
(e.g., methanol or DMSO).

o Add a small, constant amount of the stock solution to each buffer solution to create
samples of identical total compound concentration.

e 3. Spectroscopic Measurement:
o Determine the UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

o lIdentify the wavelength (A) where the absorbance difference between the fully protonated
and neutral forms is maximal.

e 4. Data Analysis:
o Record the absorbance (A) at this chosen wavelength for each buffer pH.

o Let Ai be the absorbance of the fully ionized species (at low pH) and An be the absorbance
of the neutral species (at high pH).

e 5. Calculation:

o The pKa can be determined by plotting absorbance vs. pH and fitting to the Henderson-
Hasselbalch equation, or by using the formula for each pH point:

o pKa = pH + log[(Ai - A) / (A - An)]
o The average of the calculated pKa values across the pH range provides the final result.

Physicochemical Properties and Their Impact on
Drug Discovery
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The ultimate goal of characterizing a compound is to predict its behavior in a biological system.
The interplay between key physicochemical properties directly governs a molecule's ADME
profile.

o Absorption: For oral drugs, a molecule must dissolve in the gastrointestinal fluid and
permeate the gut wall. Solubility is heavily dependent on the pKa, as the ionized form is
typically more soluble. Permeability is governed by lipophilicity (LogP); a value between 1
and 3 is often considered optimal for passive diffusion.

 Distribution: Once absorbed, a drug distributes throughout the body. Lipophilicity influences
the extent to which a drug binds to plasma proteins and penetrates tissues, including the
blood-brain barrier.[2]

o Metabolism & Excretion: The methoxy group is a potential site for metabolic O-demethylation
by cytochrome P450 enzymes. The overall polarity of the molecule, influenced by both LogP
and pKa, will affect its rate of renal clearance.

Physicochemical Properties
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Caption: Relationship between physicochemical properties and ADME.
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Conclusion

5-Methoxy-1H-pyrazolo[4,3-b]pyridine is a heterocycle with a promising profile for medicinal
chemistry applications. Its predicted physicochemical properties, including a balanced LogP
and a basic pyridine nitrogen, provide a solid foundation for the development of drug
candidates. However, this guide highlights the critical need for experimental validation of these
parameters. By employing rigorous analytical protocols to determine properties like pKa and
LogP, researchers can build more accurate structure-activity and structure-property
relationships, ultimately accelerating the design of safer and more effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1393270#physicochemical-properties-of-5-methoxy-
1h-pyrazolo-4-3-b-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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